3-Bodipy-propanoic Acid Methyl Ester

説明

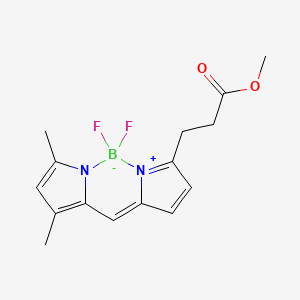

3-Bodipy-propanoic Acid Methyl Ester (CAS: 1242057-00-6) is a fluorescent probe characterized by its boron-dipyrromethene (BODIPY) core. Its molecular formula is C₁₅H₁₇BF₂N₂O₂, with a molecular weight of 306.12 g/mol . The compound features a methyl ester group (-COOCH₃) attached to a propanoic acid chain linked to the BODIPY fluorophore. This structural configuration enables strong fluorescence emission, making it suitable for applications in cancer diagnosis, chloride ion detection, protein synthesis studies, and cellular imaging . The compound is stored at -20°C to maintain stability and shipped at room temperature .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid Methyl Ester typically involves the condensation of a dipyrromethane with a boron source, followed by functionalization with a propanoic acid methyl ester group. One common method involves the use of InCl3 as an acid catalyst in dichloromethane (CH2Cl2) to synthesize dipyrromethanes .

Industrial Production Methods: Industrial production methods for BODIPY derivatives, including this compound, often involve large-scale organic synthesis techniques. These methods prioritize yield optimization, cost-effectiveness, and scalability. Specific details on industrial production methods for this compound are less commonly documented in publicly accessible sources.

化学反応の分析

Types of Reactions: 3-Bodipy-propanoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the electronic properties of the BODIPY core.

Substitution: Substitution reactions, particularly at the meso position, can introduce various functional groups to tailor the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized BODIPY derivatives, while substitution can introduce new functional groups, enhancing the compound’s utility in different applications .

科学的研究の応用

Chemistry: 3-Bodipy-propanoic Acid Methyl Ester is used as a fluorescent probe in various chemical applications, including imaging and sensing. Its strong fluorescence makes it ideal for detecting and quantifying chemical species .

Biology: In biological research, this compound is employed for cellular imaging and tracking. Its ability to stain specific cellular components, such as lipid droplets, makes it valuable for studying cellular processes .

Medicine: BODIPY derivatives, including this compound, are explored for their potential in photodynamic therapy (PDT) for cancer treatment. Their photophysical properties allow for targeted therapy with minimal side effects .

Industry: In industrial applications, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells, due to its excellent photostability and tunable emission properties .

作用機序

The mechanism of action of 3-Bodipy-propanoic Acid Methyl Ester primarily involves its photophysical properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This fluorescence is due to the electronic transitions within the BODIPY core. The compound’s ability to act as a fluorescent probe is attributed to its high fluorescence quantum yield and photostability .

Molecular Targets and Pathways: In biological applications, the compound targets specific cellular components, such as lipid droplets, by binding to them and emitting fluorescence upon excitation. This allows researchers to visualize and track cellular processes in real-time .

類似化合物との比較

Structural Analogues of BODIPY Esters

2.1.1 3-Bodipy-propanoic Acid Ethyl Ester (CAS: 1418610-53-3)

- Molecular Formula : C₁₆H₁₉BF₂N₂O₂

- Molecular Weight : 320.15 g/mol

- Key Differences: Replaces the methyl ester group with an ethyl ester (-COOCH₂CH₃). Applications overlap with the methyl ester, including bioimaging and protein labeling .

2.1.2 3-BODIPY-PROPANOIC ACID (CAS: 165599-63-3)

- Molecular Formula : C₁₄H₁₅BF₂N₂O₂

- Molecular Weight : 292.09 g/mol

- Key Differences : The free carboxylic acid (-COOH) replaces the ester group, enhancing reactivity for amide bond formation with amines in proteins or peptides. This makes it suitable for covalent conjugation in probe design, unlike the ester derivatives .

Non-BODIPY Propanoic Acid Esters

2.2.1 3-Chloropropionic Acid Methyl Ester (CAS: 6001-87-2)

- Molecular Formula : C₄H₇ClO₂

- Molecular Weight : 122.55 g/mol

- Key Differences: A chlorine substituent replaces the BODIPY core, rendering it non-fluorescent. Primarily used in organic synthesis as an alkylating agent. Highlights how the BODIPY moiety is critical for fluorescence .

2.2.2 Sandaracopimaric Acid Methyl Ester (CAS: Not specified)

- Structure: A diterpenoid ester isolated from plant resins.

- Applications : Used in GC-MS analysis of natural products, contrasting with BODIPY esters’ focus on bioimaging .

Functional and Spectral Properties

Critical Research Findings

Ester vs. Acid Reactivity: The methyl ester’s ester group provides stability in aqueous environments, whereas the free acid (3-BODIPY-PROPANOIC ACID) is more reactive but prone to fluorescence quenching .

Substituent Impact: Ethyl esters (e.g., 3-Bodipy-propanoic Acid Ethyl Ester) exhibit marginally higher lipophilicity, which may enhance membrane penetration in cellular studies compared to methyl esters .

Non-Fluorescent Analogues: Compounds like 3-chloropropionic acid methyl ester underscore the necessity of the BODIPY core for optical applications .

生物活性

3-Bodipy-propanoic Acid Methyl Ester (Bodipy) is a fluorescent compound that has garnered significant attention in biological research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHBFNO

- Molecular Weight : 292.09 g/mol

- CAS Number : 165599-63-3

- Melting Point : 196 °C

This compound functions primarily through its ability to label biomolecules such as proteins, lipids, and nucleic acids. The compound contains a reactive amine group that facilitates covalent bonding with primary amines in these biomolecules. This covalent attachment enables researchers to visualize and track the labeled biomolecules using fluorescence microscopy techniques .

The fluorescence mechanism involves the absorption of light by the Bodipy moiety, followed by the emission of light at longer wavelengths (fluorescence). The compound's photostability and brightness make it suitable for sensitive detection in various assays .

1. Fluorescent Labeling

This compound is extensively used for labeling biomolecules in cellular studies. Its high specificity for primary amines reduces background interference from other cellular components, making it an ideal choice for fluorescence-based assays .

2. Cellular Imaging

The compound has been utilized in cancer research for imaging purposes. It binds selectively to the endoplasmic reticulum (ER), allowing for detailed studies of ER dynamics and stress responses in cancer cells .

3. Interaction Studies

Interaction studies have shown that this compound can influence cellular processes by interacting with biological membranes. This property opens avenues for exploring its potential therapeutic applications, particularly in drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Protein Labeling : A study demonstrated that this compound effectively labeled various proteins in vitro, allowing researchers to track protein localization and dynamics within cells. The labeling was shown to be stable over time, providing reliable data for long-term experiments.

- Cancer Cell Imaging : In a significant application, researchers used this compound to visualize cancer cell lines. The Bodipy dye accumulated in the ER, enabling real-time monitoring of cellular responses to therapeutic agents .

- Assessment of Membrane Interaction : Another study focused on the interaction of Bodipy compounds with lipid membranes, revealing insights into how these interactions could modulate cellular signaling pathways and potentially lead to therapeutic interventions .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Methyl ester derivative of Bodipy | Enhanced lipophilicity |

| 4-Bodipy-acetic Acid | Similar Bodipy core with acetic acid group | Different reactivity profile |

| 5-Bodipy-phenylacetic Acid | Contains a phenyl group | Potentially different interaction dynamics |

| 3-Bodipy-fluorescein | Combines Bodipy structure with fluorescein properties | Dual fluorescence characteristics |

Q & A

Basic Questions

Q. What are the recommended synthesis protocols for 3-Bodipy-propanoic Acid Methyl Ester?

Synthesis typically involves esterification of the parent carboxylic acid (e.g., 3-BODIPY-propanoic acid) using coupling agents like EDC/NHS in methanol. For example, methyl ester derivatives can be prepared via nucleophilic acyl substitution under anhydrous conditions, with purification via column chromatography using silica gel and dichloromethane/methanol gradients . Critical parameters include pH control (~7.4) and reaction time optimization (4–24 hours).

Q. What safety protocols are essential for handling this compound?

Researchers must wear PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste containing boron or fluorine residues requires segregation and disposal via certified hazardous waste services. Ethanol or acetone rinses are recommended for spills, followed by neutralization with sodium bicarbonate .

Q. Which analytical techniques are suitable for characterizing purity and structure?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for purity assessment.

- GC-MS : For detecting residual solvents or esterification byproducts; use polar capillary columns (e.g., SP™-2560) with temperature ramping (40°C to 280°C at 10°C/min) .

- NMR : H and C spectra in deuterated DMSO or CDCl₃ confirm esterification and BODIPY core integrity .

Advanced Research Questions

Q. How can fluorescence quantum yields be optimized for bioimaging applications?

Solvent polarity significantly affects BODIPY fluorescence. Use aprotic solvents (e.g., DMSO) to enhance quantum yields. Conjugation with targeting moieties (e.g., antibodies via EDC/NHS coupling) improves cellular uptake but may require empirical optimization of molar ratios (1:1 to 1:5, ligand:dye) to balance brightness and steric hindrance .

Q. How should researchers address discrepancies in chromatographic data during purity analysis?

Co-elution of methyl ester derivatives with fatty acid contaminants (e.g., hexadecanoic acid methyl ester) is common. Resolve using:

- Two-dimensional GC : SP™-2560 columns coupled with flame ionization detection.

- Derivatization : Silylation of free carboxylic acids to reduce polarity shifts .

- Calibration standards : Use a 37-component FAME mix for retention index matching .

Q. What strategies mitigate photobleaching in long-term imaging studies?

- Oxygen scavenging : Add β-mercaptoethanol (1–5 mM) or enzymatic systems (glucose oxidase/catalase) to reduce reactive oxygen species.

- Mounting media : Use polyvinyl alcohol-based media with antifade agents (e.g., DABCO).

- Excitation control : Limit laser power to <5% of saturation and use pulsed illumination .

Q. How do structural modifications influence metabolic stability in cellular assays?

Methyl ester groups are prone to hydrolysis by cellular esterases. Stability can be enhanced by:

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl groups) near the ester bond.

- Isotopic labeling : Use deuterated methanol in synthesis to slow enzymatic cleavage . Validate stability via LC-MS monitoring of hydrolysis products (e.g., free BODIPY acid) over 24-hour incubations .

Q. Methodological Notes

- Contradiction resolution : Conflicting fluorescence data may arise from aggregation-induced quenching. Use dynamic light scattering (DLS) to assess nanoparticle formation in aqueous buffers. Add surfactants (e.g., Tween-20) at 0.01–0.1% to disperse aggregates .

- Data reproducibility : Batch-to-batch variability in esterification efficiency (>95% required) can be minimized by strict anhydrous conditions and inert atmosphere (N₂/Ar) during synthesis .

特性

IUPAC Name |

methyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BF2N2O2/c1-10-8-11(2)19-14(10)9-13-5-4-12(6-7-15(21)22-3)20(13)16(19,17)18/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZNONDRHXQSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OC)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677138 | |

| Record name | Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242057-00-6 | |

| Record name | Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。